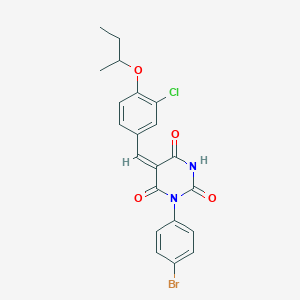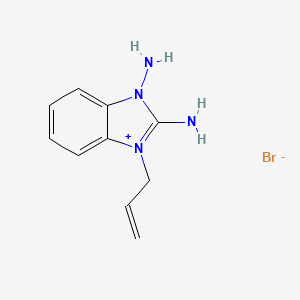![molecular formula C19H22N6O B5396859 3-(4-ethyl-1H-pyrazol-5-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5396859.png)
3-(4-ethyl-1H-pyrazol-5-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ethyl-1H-pyrazol-5-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(4-ethyl-1H-pyrazol-5-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine is still not fully understood. However, it is believed to exert its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It also inhibits the growth of fungi and bacteria by disrupting their cell walls.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-ethyl-1H-pyrazol-5-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine can cause changes in the expression of various genes and proteins involved in cell cycle regulation, apoptosis, and DNA damage response. It has also been found to inhibit the activity of enzymes involved in the biosynthesis of cell wall components in fungi and bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(4-ethyl-1H-pyrazol-5-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine in lab experiments is its potent anticancer, antifungal, and antibacterial activity. However, its high toxicity and limited solubility in aqueous solutions can pose challenges in its use in certain experiments.
Orientations Futures
Future research on 3-(4-ethyl-1H-pyrazol-5-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine could focus on investigating its potential applications in the development of new cancer therapies, antibiotics, and antifungal agents. Additionally, studies could be conducted to explore the mechanism of action of this compound in more detail and to identify any potential side effects or toxicity concerns. Finally, efforts could be made to improve its solubility and bioavailability for more efficient use in lab experiments.
Méthodes De Synthèse
The synthesis of 3-(4-ethyl-1H-pyrazol-5-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine involves the reaction of 4-ethyl-1H-pyrazole-5-carboxylic acid with 3-(4H-1,2,4-triazol-4-yl)benzoyl chloride in the presence of piperidine and triethylamine. The resulting compound is then purified using column chromatography.
Applications De Recherche Scientifique
3-(4-ethyl-1H-pyrazol-5-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been shown to possess potent antifungal and antibacterial activity, making it a promising candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[3-(1,2,4-triazol-4-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-2-14-10-20-23-18(14)16-6-4-8-24(11-16)19(26)15-5-3-7-17(9-15)25-12-21-22-13-25/h3,5,7,9-10,12-13,16H,2,4,6,8,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETNTIDZQPBCQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NN=C1)C2CCCN(C2)C(=O)C3=CC(=CC=C3)N4C=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5396794.png)
![N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide](/img/structure/B5396797.png)
![1-(2-{2-[5-(hydroxymethyl)-2-furyl]-1H-imidazol-1-yl}ethyl)imidazolidin-2-one](/img/structure/B5396810.png)
![2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B5396817.png)
![6-(methoxymethyl)-1-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5396818.png)
![2-ethyl-7-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5396828.png)
![4-[2-(4-chlorophenoxy)butanoyl]morpholine](/img/structure/B5396839.png)
![1-[(2-methoxyphenyl)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5396844.png)

![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5396853.png)
![(1S*,6R*)-9-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5396855.png)
![N-(3,5-dimethoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5396863.png)